molecular formula C15H9ClN2O4 B2957010 1-(4-Chloro-phenyl)-5-furan-2-ylmethylene-pyrimidine-2,4,6-trione CAS No. 294649-01-7

1-(4-Chloro-phenyl)-5-furan-2-ylmethylene-pyrimidine-2,4,6-trione

Cat. No. B2957010
CAS RN: 294649-01-7
M. Wt: 316.7
InChI Key: YRQPZNIOFGTVBT-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-phenyl)-5-furan-2-ylmethylene-pyrimidine-2,4,6-trione, also known as CPFP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPFP belongs to the class of pyrimidine derivatives and has been extensively studied for its biological activities, particularly its anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Synthesis and Structural Analysis

A foundational aspect of research on this compound involves its synthesis and the analysis of its structural characteristics. Studies have focused on the synthesis of compounds within the pyrimidine series, highlighting the utility of arylmethylidene derivatives of furan-2(3H)-ones as building blocks for creating heterocyclic compounds. These derivatives play a crucial role in forming molecules containing pyridine and pyridazine fragments, which are analogs of nitrogen-containing bases of the pyrimidine series, indicating potential biological activity (Aniskova, Grinev, & Yegorova, 2017). The synthesis processes and outcomes can significantly influence the exploration of their applications in various scientific domains.

Potential in Nonlinear Optics

Research has also explored the electronic, linear, and nonlinear optical properties of pyrimidine derivatives, emphasizing their significance in the fields of medicine and nonlinear optics (NLO). The study by Hussain et al. (2020) provides a comparative analysis between density functional theory (DFT)/time-dependent DFT (TDDFT) and experimental study on thiopyrimidine derivatives, revealing their considerable NLO character, which recommends their application in optoelectronic high-tech applications (Hussain et al., 2020). This research underlines the compound's utility in developing materials with desirable optical properties for technological applications.

Antimicrobial and Antitumor Activities

The exploration of antimicrobial and antitumor activities represents another critical area of research application for this compound. Studies like that of Ramadan and El‐Helw (2018) have synthesized novel heterocycles derived from chromonyl-2(3H)-furanone, evaluating their in vitro antibacterial and antifungal activities. Some synthesized products exhibited promising antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents (Ramadan & El‐Helw, 2018). Additionally, the antitumor activities of 5-(substituted-methyl)-6-carbamoyluracils, derived from related compounds, were examined against L-1210 cells in vitro, suggesting a potential for cancer treatment research (Okada, Nakano, & Miyake, 1981).

properties

IUPAC Name

(5Z)-1-(4-chlorophenyl)-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O4/c16-9-3-5-10(6-4-9)18-14(20)12(13(19)17-15(18)21)8-11-2-1-7-22-11/h1-8H,(H,17,19,21)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQPZNIOFGTVBT-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-1-(4-chlorophenyl)-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

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